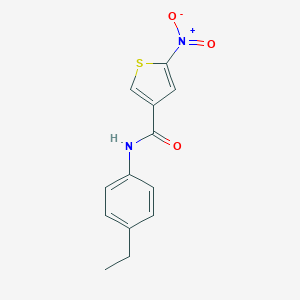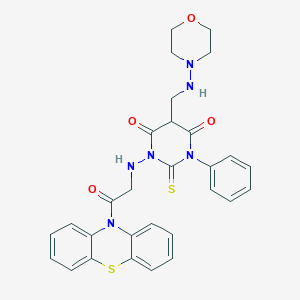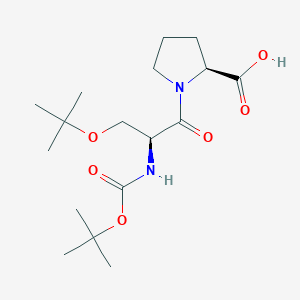
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is an organic compound belonging to the phenol family. It is characterized by the presence of an isopropyl group and two methyl groups attached to a phenolic ring. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenolic alcohols.
Substitution: Halogenated and nitrated phenols.
Applications De Recherche Scientifique
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the formulation of antiseptic solutions and preservatives.
Mécanisme D'action
The antimicrobial activity of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is primarily due to its ability to disrupt microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in cell lysis and death. Additionally, the compound can interfere with enzyme activity and protein synthesis within microbial cells .
Comparaison Avec Des Composés Similaires
Thymol (2-Isopropyl-5-methylphenol): Similar structure but with one less methyl group.
Carvacrol (2-Methyl-5-isopropylphenol): Similar structure but with different positioning of the isopropyl and methyl groups.
Chloroxylenol (4-Chloro-3,5-dimethylphenol): Contains a chlorine atom instead of an isopropyl group.
Uniqueness: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct antimicrobial properties. Its structure allows for effective interaction with microbial cell membranes, making it a potent antiseptic and disinfectant .
Propriétés
Numéro CAS |
143784-33-2 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2,4-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-8(3)5-9(4)11(10)12/h5-7,12H,1-4H3 |
Clé InChI |
OYVVLQHYLBQLEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)C)O)C |
Synonymes |
Phenol, 2,4-dimethyl-6-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)







